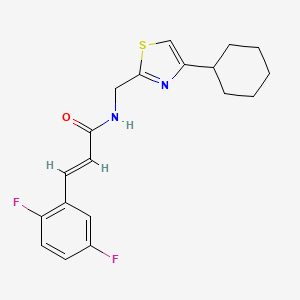
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(2,5-difluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(2,5-difluorophenyl)acrylamide, also known as Difluorothiazolyl Acrylamide (DFTA), is a chemical compound that has been extensively studied for its potential use in scientific research. DFTA is a small molecule inhibitor that has been shown to have promising anti-tumor properties, making it a potential candidate for cancer therapy. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research on compounds with structural similarities to (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(2,5-difluorophenyl)acrylamide often focuses on their synthesis and chemical behavior. For example, studies on the rearrangement reactions and polymerization processes of acrylamide derivatives provide insights into new synthetic routes and the development of novel materials with potential applications in various fields including materials science and pharmaceuticals (Yokoyama et al., 1985).
Corrosion Inhibition
Certain acrylamide derivatives have been investigated for their potential as corrosion inhibitors, suggesting that similar compounds could serve in protecting metals against corrosion in acidic environments. This application is crucial in industries such as oil and gas, where corrosion resistance can significantly impact safety and operational costs (Baskar et al., 2014).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal activities of acrylamide derivatives highlights their potential use in developing new therapeutics. Such studies explore the structure-activity relationships to identify compounds with effective antibacterial and antifungal properties, which could lead to new treatments for infections resistant to current antibiotics (Boopathy et al., 2017).
Polymer Science and Materials Engineering
The radical polymerization and modification of acrylamide derivatives are of interest for creating novel polymers with specific properties. These materials could have applications in biotechnology, drug delivery systems, and the development of functional materials with unique physical, chemical, or biological properties (Mori et al., 2005).
Molecular Engineering and Solar Cell Applications
Acrylamide derivatives are also explored in the context of molecular engineering for organic sensitizers in solar cells. This research aims to improve the efficiency of solar energy conversion by developing new compounds that can be used in the construction of more effective photovoltaic cells (Kim et al., 2006).
Propiedades
IUPAC Name |
(E)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2,5-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2OS/c20-15-7-8-16(21)14(10-15)6-9-18(24)22-11-19-23-17(12-25-19)13-4-2-1-3-5-13/h6-10,12-13H,1-5,11H2,(H,22,24)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOHSHXFGRBMQT-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C=CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)/C=C/C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(2,5-difluorophenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2965051.png)
![4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2965053.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2965054.png)
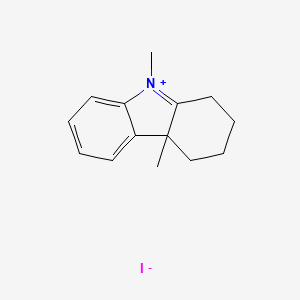
![3-(4-Methylphenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2965058.png)

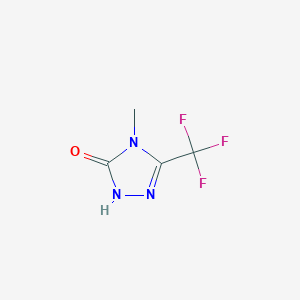
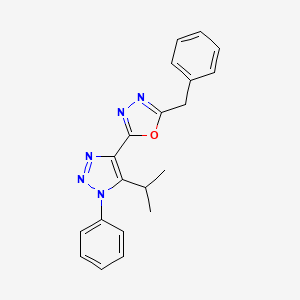
![2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide](/img/structure/B2965063.png)
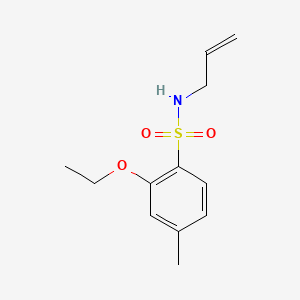
![N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2965065.png)
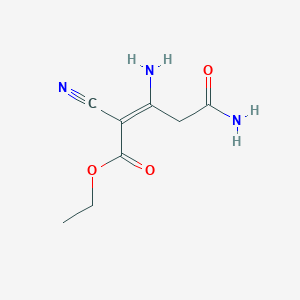
![[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclododecylamine](/img/structure/B2965071.png)
![3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole](/img/structure/B2965072.png)